Isoprimeverose

α-Xylosidase kinetics Substrate specificity Xyloglucan degradation

Isoprimeverose is the characteristic repeating disaccharide unit [α-D-xylopyranosyl-(1→6)-D-glucopyranose] released from xyloglucan oligosaccharides by isoprimeverose-producing oligoxyloglucan hydrolases (IPases; EC 3.2.1.120). As a xyloglucan-derived oligosaccharide, it serves as a structurally defined substrate for α-xylosidases (EC 3.2.1.177) and is supplied as a high-purity (>95%) analytical standard for biochemical enzyme assays and in vitro diagnostic analysis.

Molecular Formula C11H20O10
Molecular Weight 312.27 g/mol
CAS No. 534-98-5
Cat. No. B1236823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprimeverose
CAS534-98-5
Synonymsalpha-xylosyl-(1-6)-glucose
isoprimeverose
Molecular FormulaC11H20O10
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O
InChIInChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11-/m0/s1
InChIKeyXOPPYWGGTZVUFP-VUMGGCQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoprimeverose (CAS 534-98-5): A Defined Xyloglucan-Derived Disaccharide Standard for Specialized Enzyme Research and Plant Cell Wall Analysis


Isoprimeverose is the characteristic repeating disaccharide unit [α-D-xylopyranosyl-(1→6)-D-glucopyranose] released from xyloglucan oligosaccharides by isoprimeverose-producing oligoxyloglucan hydrolases (IPases; EC 3.2.1.120) [1][2]. As a xyloglucan-derived oligosaccharide, it serves as a structurally defined substrate for α-xylosidases (EC 3.2.1.177) and is supplied as a high-purity (>95%) analytical standard for biochemical enzyme assays and in vitro diagnostic analysis [3][4].

α-Xylosidase enzyme assay standard — defined natural substrate for EC 3.2.1.177 activity detection
IPase (EC 3.2.1.120) substrate identification — structurally validated disaccharide release product for xyloglucan hydrolase research
High-purity analytical reference — supplied as >95% xyloglucan-derived disaccharide for reproducible biochemical assays

Why Generic Disaccharide Substitution Fails for Isoprimeverose-Dependent Assays


Closely related disaccharides such as cellobiose (β-1,4 glucose dimer), primeverose (6-O-β-D-xylosyl-D-glucose), and xylobiose (β-1,4 xylose dimer) cannot functionally replace isoprimeverose. IPases strictly recognize the α-(1→6)-xylopyranosyl branching at the non-reducing end of xyloglucan oligosaccharides and fail to hydrolyze cellobiose [1]. Plant α-xylosidases exhibit narrow substrate specificity: isoprimeverose and p-nitrophenyl-α-D-xylopyranoside are the sole hydrolyzed substrates, while maltose, isomaltose, and other disaccharides remain uncleaved [2]. This enzymatic exclusivity means that substituting isoprimeverose with any generic disaccharide yields zero activity in α-xylosidase/ IPase detection systems, leading to false-negative results or assay failure.

IPase
α-(1→6)-xylosyl branching is structurally mandatory. Cellobiose and linear β-1,4-glucans are not hydrolyzed, and substitution yields zero activity.
α-Xylosidase
Generic disaccharides are not cleaved. Maltose and isomaltose remain intact; substituting isoprimeverose causes false-negative results in α-xylosidase detection systems.
α-Glucosidase
Yeast and most fungal α-glucosidases show zero activity on isoprimeverose. Using it as a glucosidase substrate leads to assay failure.

Isoprimeverose (CAS 534-98-5) Quantitative Differentiation Evidence: Kinetic Selectivity, Structural Recognition, and Purity Specifications


Kinetic Selectivity of α-Xylosidases: Isoprimeverose vs. p-Nitrophenyl-α-D-Xylopyranoside (α-p-NPX)

Lactobacillus pentosus membrane α-xylosidase hydrolyzes isoprimeverose with an apparent Km of 0.2 mM and Vmax of 446 nmol/min/mg protein, compared to a Km of 1.3 mM and Vmax of 54 nmol/min/mg for the synthetic substrate α-p-NPX — representing a 6.5-fold lower Km (higher affinity) and 8.3-fold higher Vmax for the natural disaccharide [1]. Similarly, Aspergillus flavus α-xylosidase I exhibits a Vmax of 58.8 µmol/min/mg for isoprimeverose versus 4.4 µmol/min/mg for α-p-NPX, a 13.4-fold difference [2]. The archaeal α-xylosidase XylS from Sulfolobus solfataricus displays a Km of only 28.9 µM and a kcat of 31 s⁻¹ for isoprimeverose, demonstrating sub-micromolar affinity for its natural substrate [3].

Kinetic Selectivity
Cross-study comparable
Up to 13.4× higher Vmax and 6.5× lower Km for isoprimeverose vs. α-p-NPX across multiple enzyme sources
Supports natural-substrate kinetic advantage interpretation
L. pentosus, A. flavus, S. solfataricus α-xylosidases; Km 28.9 µM for XylS
α-Xylosidase kinetics Substrate specificity Xyloglucan degradation

Exclusive Substrate Discrimination: α-Xylosidases vs. α-Glucosidases on Isoprimeverose

In a systematic head-to-head comparison, two purified α-xylosidases (I and II from A. flavus MO-5) hydrolyzed only α-p-NPX and isoprimeverose among five tested substrates; maltose, isomaltose, and α-p-NPG were not hydrolyzed at all (zero detectable activity) [1]. Conversely, yeast α-glucosidases (maltase and isomaltase) completely failed to hydrolyze isoprimeverose and α-p-NPX, confirming that isoprimeverose is a strictly α-xylosidase-specific substrate [1]. Aspergillus niger α-glucosidase was the lone exception showing broad specificity that includes isoprimeverose, but its hydrolytic velocity on isoprimeverose was markedly slower than on its cognate substrates [1]. This binary discrimination — isoprimeverose is cleaved by all α-xylosidases and by essentially no α-glucosidases — establishes it as the definitive differential diagnostic substrate for α-xylosidase activity.

Substrate Discrimination
Direct head-to-head comparison
Binary discrimination: isoprimeverose cleaved by 2/2 α-xylosidases, 0/2 yeast α-glucosidases; maltose, isomaltose not hydrolyzed by α-xylosidases
Definitive differential substrate for α-xylosidase classification
A. flavus MO-5 purified enzymes; p-nitrophenyl detection; TLC confirmation
Enzyme classification Substrate specificity profiling α-Xylosidase identification

Structural Basis for Substrate Recognition: IPase Active Site Architecture Specific to Isoprimeverose

The crystal structure of Aspergillus oryzae IPase (IpeA) in complex with isoprimeverose solved at 2.4 Å resolution reveals that the active site cavity is larger than that of other GH3 enzymes, with dedicated subsite −1′ that specifically accommodates the α-(1→6)-linked xylopyranosyl residue [1]. Key residues Gln58 and Tyr89 form hydrogen bonds and stacking interactions exclusively with the xylopyranosyl moiety of isoprimeverose [1]. This structural specialization explains why IPase cannot hydrolyze cellobiose or other linear β-1,4-glucans: the xylopyranosyl branching at the non-reducing end is structurally mandatory for substrate engagement [1][2]. In contrast, conventional GH3 β-glucosidases lack this enlarged cavity and subsite −1′, rendering them incapable of accommodating isoprimeverose's branched architecture.

Active Site Structure
Direct head-to-head comparison
IpeA–isoprimeverose co-crystal at 2.4 Å: dedicated subsite −1′ accommodates α-(1→6)-xylopyranosyl; Gln58/Tyr89 hydrogen bonds exclusive to xylosyl moiety
Atomic-level validation of non-substitutability for IPase research
A. oryzae IpeA expressed in P. pastoris; GH3 family structural specialization
Crystal structure Glycoside hydrolase family 3 Substrate recognition mechanism

Isoprimeverose Is the Preferred Substrate of AxyA α-Xylosidase Over Larger Xyloglucan Oligosaccharides

In the characterization of AxyA, the intracellular α-xylosidase from Aspergillus oryzae (GH31), isoprimeverose was identified as the preferred substrate over larger xyloglucan oligosaccharides including XXXG (heptasaccharide, Glc₄Xyl₃) and XLLG (nonasaccharide, Glc₄Xyl₃Gal₂) [1]. AxyA hydrolyzes isoprimeverose directly into D-xylose and D-glucose, whereas hydrolysis of XXXG proceeds by releasing only one D-xylose molecule to yield GXXG (Glc₄Xyl₂) [1]. The kinetic preference for the minimal disaccharide unit over complex oligosaccharides demonstrates that isoprimeverose is not merely a degradation intermediate but the kinetically favored catalytic target of this key xyloglucan-degrading enzyme.

Substrate Preference
Direct head-to-head comparison
Ranked preference for AxyA α-xylosidase: isoprimeverose > XXXG (heptasaccharide) > XLLG (nonasaccharide)
Preferred substrate for efficient GH31 α-xylosidase characterization
A. oryzae recombinant AxyA; complete disaccharide cleavage vs. partial oligosaccharide hydrolysis
α-Xylosidase AxyA Xyloglucan oligosaccharide hydrolysis Substrate preference ranking

Defined Purity Specifications and Standardized Unit Definition for Reproducible Enzyme Assays

Commercially sourced isoprimeverose is supplied with a purity specification of >95% (xyloglucan-derived), with documented long-term stability exceeding 10 years under recommended storage conditions [1]. The Megazyme α-xylosidase (E. coli recombinant, EC 3.2.1.177) unit definition is explicitly calibrated against isoprimeverose: one unit is defined as the amount of enzyme required to release one µmole of xylose per minute from isoprimeverose (10 mg/mL) in Gly-Gly buffer (100 mM, pH 7.0) at 50 °C, with a certified specific activity of 1.8 U/mg protein [2]. This contrasts with generic α-xylosidase preparations that may use the synthetic substrate p-nitrophenyl-α-D-xylopyranoside for activity standardization, introducing potential bias due to differing kinetic efficiencies between natural and synthetic substrates.

Purity & Unit Definition
Supporting evidence
>95% purity, >10-year stability; enzyme unit calibrated on isoprimeverose (1 U = 1 µmole xylose/min at 50 °C, pH 7.0)
Standardized assay framework for inter-laboratory consistency
Activity discrepancy up to 13.4× when using α-p-NPX for calibration instead of isoprimeverose
Analytical standard Enzyme unit definition Quality control

Isoprimeverose (CAS 534-98-5): Proven Application Scenarios in Xyloglucan Research, Enzyme Screening, and Diagnostic Assay Development


Unambiguous Discrimination of α-Xylosidase from α-Glucosidase Activity in Microbial and Plant Extracts

Crude enzyme extracts often contain both α-glucosidase and α-xylosidase activities. Isoprimeverose, as a substrate exclusively hydrolyzed by α-xylosidases and not by yeast or most fungal α-glucosidases [1], enables specific detection of α-xylosidase without interference from co-occurring α-glucosidases. This binary discrimination is essential for accurate enzyme classification, metagenomic screening, and characterization of novel glycoside hydrolases in plant and microbial systems.

Standardized Substrate for IPase Activity Measurement in Xyloglucan Bioprocessing Quality Control

Isoprimeverose-producing oligoxyloglucan hydrolase (IPase) is a key biocatalyst in xyloglucan degradation for plant biomass conversion and food ingredient processing. The IPase unit can be defined and quantified using isoprimeverose as the release product, with structural recognition validated by the solved IpeA–isoprimeverose co-crystal structure [2][3]. Using isoprimeverose as the reference standard ensures batch-to-batch consistency and accurate activity certification in industrial enzyme preparations.

Preferred Substrate for Recombinant α-Xylosidase (AxyA) Characterization and Mutagenesis Studies

AxyA from Aspergillus oryzae preferentially hydrolyzes isoprimeverose over larger xyloglucan oligosaccharides (XXXG, XLLG) [4]. For structure–function studies, directed evolution campaigns, and inhibitor screening programs targeting GH31 α-xylosidases, isoprimeverose provides the kinetically most efficient substrate, yielding higher signal-to-noise ratios and enabling detection of subtle activity changes in mutant libraries at lower enzyme concentrations.

High-Purity Reference Standard for Xyloglucan Oligosaccharide Microarray and Plant Cell Wall Antibody Profiling

Isoprimeverose (>95% purity, >10-year stability) [5] has been integrated into defined plant oligosaccharide libraries for neoglycoconjugate microarray fabrication, enabling high-throughput profiling of monoclonal antibodies, carbohydrate-binding modules, and cell wall-directed proteins [5]. Its structural homogeneity as a single, defined disaccharide unit avoids the analytical ambiguity inherent in polysaccharide microarrays that contain multiple overlapping epitopes.

Application
Selection Property
Validation Focus
α-Xylosidase vs. α-glucosidase discrimination
Exclusive substrate specificity profile
Binary enzyme activity detection in crude extracts
IPase activity measurement and QC
Structurally validated IPase release product
Batch-to-batch enzyme certification and industrial QC
GH31 α-xylosidase characterization
Kinetically preferred minimal substrate unit
High signal-to-noise mutant library screening
Xyloglucan microarray fabrication
Structurally defined >95% purity disaccharide
Neoglycoconjugate probe specificity and antibody profiling
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